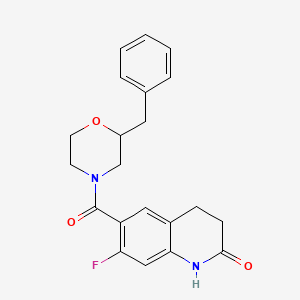![molecular formula C11H15N3O4 B6965079 1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione](/img/structure/B6965079.png)
1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione is a complex organic molecule. This compound features an oxadiazole ring attached to a pyrrolidine ring. Such compounds are frequently studied for their potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis processes One might start with the formation of the oxadiazole ring through cyclization reactions of appropriate nitrile oxides and amines
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic routes for scalability, including considerations for yield, purity, and cost. Reaction conditions might be adjusted to accommodate bulk production requirements, and steps would be taken to ensure safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
The compound could undergo various types of reactions, such as:
Oxidation: : Possible transformation of the methoxymethyl group or other reactive sites.
Reduction: : Reduction of potential functional groups within the structure.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, depending on the reactive sites available.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide.
Reduction: : Use of agents like lithium aluminum hydride or palladium on carbon.
Substitution: : Solvents and catalysts like dichloromethane and trifluoromethanesulfonic acid could be utilized.
Major Products Formed
Depending on the specific reagents and conditions, a range of derivative compounds can be formed, potentially altering the biological activity or properties of the original molecule.
Aplicaciones Científicas De Investigación
1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione is of great interest in scientific research for various applications:
Chemistry: : As a building block in synthetic organic chemistry, this compound is useful for creating more complex molecules.
Medicine: : Could serve as a lead compound for drug development due to its unique structure and potential biological activity.
Industry: : May be explored for use in materials science, such as in the development of novel polymers or as a component in coatings and adhesives.
Mecanismo De Acción
The precise mechanism of action for this compound would depend on its specific application. Generally, its structure allows for interactions with various biological targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to therapeutic or inhibitory effects. Understanding these pathways requires detailed experimental data and modeling studies.
Comparación Con Compuestos Similares
When compared to similar compounds, such as those with slight variations in the oxadiazole or pyrrolidine rings, this compound may exhibit unique properties due to its specific substituents and ring structures. Other similar compounds might include:
1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,4-dione
1-[[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione
This highlights the uniqueness of 1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione in terms of its chemical reactivity and potential applications in various scientific fields. If there's anything specific you want to delve into further, let me know!
Propiedades
IUPAC Name |
1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2)4-9(15)14(10(11)16)5-8-12-7(6-17-3)13-18-8/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUBOHBFIFNXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CC2=NC(=NO2)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyanophenyl)-N-(13-tricyclo[8.2.1.03,8]trideca-3,5,7-trienyl)acetamide](/img/structure/B6965008.png)
![2-[(4-Cyclohexyloxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6965011.png)
![2-Benzyl-4-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine](/img/structure/B6965014.png)
![N-[2-(hydroxymethyl)-3-methylbutyl]furan-3-carboxamide](/img/structure/B6965021.png)
![5-Ethyl-3-[[2-(3-methylpiperidin-1-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B6965034.png)
![[3-[4-(Cyclopropanecarbonyl)-2,2-dimethylpiperazin-1-yl]-3-oxopropyl]urea](/img/structure/B6965048.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2-methoxy-6-methylpyridin-3-yl)methanone](/img/structure/B6965053.png)
![N-tert-butyl-4-[3-(3,5-dimethylpyrazol-1-yl)butanoylamino]piperidine-1-carboxamide](/img/structure/B6965063.png)
![1-(4-Acetylpiperazin-1-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-1-one](/img/structure/B6965087.png)
![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B6965088.png)
![4-ethyl-5-(quinolin-8-ylmethylsulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B6965096.png)
![2,2-dimethyl-N-[2-(3-propoxyphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B6965098.png)
![[4-(4-chloro-3-fluorophenyl)-2-methylpiperazin-1-yl]-(4,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B6965103.png)
